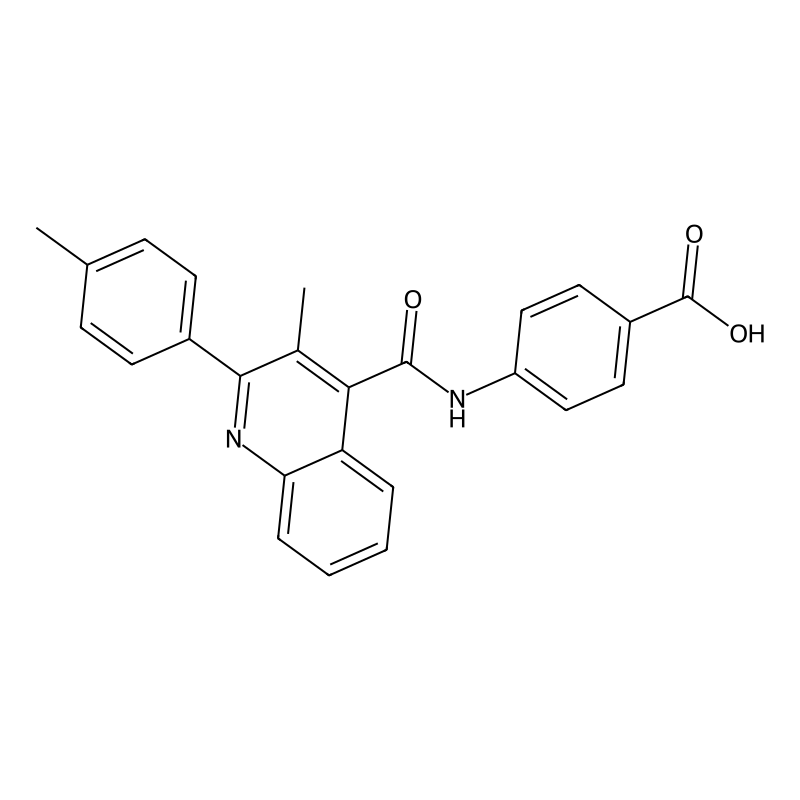4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid is a complex organic compound characterized by a quinoline structure, which is a bicyclic aromatic compound containing a nitrogen atom. This compound features a carboxamide group attached to the benzoic acid moiety and is notable for its potential therapeutic applications. The molecular formula of this compound is C₁₈H₁₅N₂O₃, with a molecular weight of approximately 396.44 g/mol .
The chemical reactivity of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid can be attributed to its functional groups. Key reactions include:
- Amide Hydrolysis: The carboxamide group can undergo hydrolysis in acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
- Esterification: The carboxylic acid part can react with alcohols to form esters.
- Electrophilic Aromatic Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
These reactions are significant for modifying the compound to enhance its biological activity or for synthesizing derivatives.
Research indicates that 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid exhibits potential biological activities, particularly in neuroprotection and anti-inflammatory effects. It has been studied for its therapeutic implications in neurodegenerative diseases such as Parkinson's disease, where it may help in mitigating oxidative stress and neuronal damage . Its unique structure allows it to interact with biological targets, potentially leading to beneficial pharmacological effects.
The synthesis of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid typically involves multi-step organic reactions:
- Synthesis of Quinoline Derivative: The initial step may involve the condensation of an appropriate aniline derivative with a carbonyl compound to form the quinoline framework.
- Formation of Carboxamide: The introduction of the carboxamide group can be achieved through reaction with an acyl chloride or by direct amidation using amines.
- Coupling with Benzoic Acid: Finally, the compound can be coupled with benzoic acid through standard coupling techniques, such as using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Each step must be optimized for yield and purity, often requiring purification techniques like recrystallization or chromatography.
The primary applications of 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid lie in medicinal chemistry and pharmacology. Its potential use as:
- Neuroprotective Agent: Investigated for its ability to protect neurons from damage associated with neurodegenerative diseases.
- Anti-inflammatory Drug: May have applications in reducing inflammation in various conditions.
- Research Tool: Used in studies exploring quinoline derivatives and their biological activities.
Interaction studies have shown that 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid can interact with various biological macromolecules, including proteins involved in cellular signaling pathways. These interactions are crucial for understanding its mechanism of action and optimizing its therapeutic potential. Studies may utilize techniques like:
- Molecular Docking: To predict binding affinities with target proteins.
- In Vitro Assays: To evaluate biological responses upon treatment with the compound.
Similar Compounds
Several compounds share structural similarities with 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid, which may offer insights into its uniqueness:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methylquinoline | Lacks benzoic acid moiety; simpler structure | Antimicrobial properties |
| Quinoline-4-carboxylic Acid | Contains a carboxylic acid; no amide group | Anti-inflammatory effects |
| p-Toluidine | Simple aniline derivative; lacks quinoline structure | Basic building block in synthesis |
These compounds highlight the unique combination of quinoline and benzoic acid functionalities present in 4-(3-Methyl-2-(p-tolyl)quinoline-4-carboxamido)benzoic acid, contributing to its distinctive biological profile and potential applications.








